molecular formula C10H12IN B11756202 (R)-2-(3-Iodophenyl)pyrrolidine

(R)-2-(3-Iodophenyl)pyrrolidine

Cat. No.: B11756202
M. Wt: 273.11 g/mol
InChI Key: GOTZSBYCEAUXCK-SNVBAGLBSA-N
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Description

Significance of Pyrrolidine (B122466) Scaffolds in Organic and Medicinal Chemistry

The pyrrolidine scaffold is a cornerstone in the design of therapeutic agents due to several key features. Its three-dimensional, non-planar structure allows for a greater exploration of chemical space compared to flat, aromatic rings. nih.govnih.govdntb.gov.ua This structural complexity is often crucial for achieving high-affinity and selective interactions with biological targets. nih.govnih.govdntb.gov.ua The pyrrolidine ring is a common feature in numerous FDA-approved drugs, highlighting its clinical relevance. nih.govlifechemicals.com Furthermore, pyrrolidine derivatives are widely employed as catalysts and chiral auxiliaries in asymmetric synthesis. nih.gov

The versatility of the pyrrolidine ring is evident in its presence in a wide range of bioactive molecules, including alkaloids, antiviral agents, and compounds targeting the central nervous system. mdpi.comfrontiersin.org The ability to introduce various substituents at different positions on the ring allows for fine-tuning of a compound's pharmacological profile. researchgate.netnih.govnih.govdntb.gov.ua

Rationale for Research on (R)-2-(3-Iodophenyl)pyrrolidine and Related Aryl-Substituted Pyrrolidines

The investigation into aryl-substituted pyrrolidines, such as this compound, is driven by their potential to interact with a variety of biological targets. nih.gov N-aryl-substituted pyrrolidines are important structural fragments found in many bioactive substances. nih.gov The introduction of an aryl group, in this case, a 3-iodophenyl group, can significantly influence a molecule's properties, including its lipophilicity, electronic character, and ability to engage in specific binding interactions, such as halogen bonding.

The iodine atom in this compound is of particular interest for several reasons. It can serve as a handle for further chemical modifications, such as cross-coupling reactions, to generate a library of analogs for structure-activity relationship (SAR) studies. nih.gov Additionally, the iodine atom can be replaced with a radioactive isotope, such as iodine-123 or iodine-125, to create radioligands for use in imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). researchgate.net These radiolabeled molecules are invaluable tools for studying the distribution and density of receptors and transporters in the brain and other organs.

Importance of Enantiomeric Purity and the (R)-Configuration in Chiral Pyrrolidines

The pyrrolidine ring in 2-substituted derivatives, such as this compound, contains a stereocenter at the C2 position. This gives rise to two enantiomers, the (R)- and (S)-isomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities. nih.gov One enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive, less active, or even contribute to undesirable side effects. nih.gov

Therefore, the synthesis and evaluation of enantiomerically pure compounds are of paramount importance. The (R)-configuration of 2-aryl-pyrrolidines has been shown to be crucial for high affinity at certain biological targets, such as the dopamine (B1211576) transporter. The stereochemistry of the molecule dictates its three-dimensional shape, which in turn governs how it fits into the binding pocket of a protein. researchgate.netnih.govnih.govdntb.gov.ua The precise spatial arrangement of the phenyl ring and the pyrrolidine nitrogen is often a key determinant of binding affinity and functional activity. frontiersin.org Research has shown that different stereoisomers can lead to different biological profiles due to varied binding modes with enantioselective proteins. researchgate.netnih.govnih.govdntb.gov.ua

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12IN

Molecular Weight

273.11 g/mol

IUPAC Name

(2R)-2-(3-iodophenyl)pyrrolidine

InChI

InChI=1S/C10H12IN/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1,3-4,7,10,12H,2,5-6H2/t10-/m1/s1

InChI Key

GOTZSBYCEAUXCK-SNVBAGLBSA-N

Isomeric SMILES

C1C[C@@H](NC1)C2=CC(=CC=C2)I

Canonical SMILES

C1CC(NC1)C2=CC(=CC=C2)I

Origin of Product

United States

Chemical Reactivity and Functionalization of R 2 3 Iodophenyl Pyrrolidine Derivatives

Transformations at the Aryl Iodide Moiety

The carbon-iodine bond in the 3-iodophenyl group is a key site for the introduction of molecular complexity through various cross-coupling and substitution reactions.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi, Sonogashira)

The aryl iodide of (R)-2-(3-Iodophenyl)pyrrolidine is an excellent electrophile for palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction pairs the aryl iodide with an organoboron reagent, typically a boronic acid or ester, to form a biaryl linkage. For a derivative of this compound, the Suzuki-Miyaura coupling would proceed by reacting it with an appropriate boronic acid in the presence of a palladium catalyst and a base. nih.govrsc.org The reaction is known for its tolerance of a wide range of functional groups and its use of relatively stable and non-toxic organoboron reagents. ambeed.com While specific examples for this compound are not extensively documented in readily available literature, the general methodology is well-established for similar substrates, such as the coupling of pyridyl-2-boronic esters with aryl halides. nih.gov

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide. organic-chemistry.orgacs.orgnih.govnih.govresearchgate.net This method is particularly effective for creating C(sp³)-C(sp²) bonds. In a notable application, the enantioselective palladium-catalyzed α-arylation of N-Boc-pyrrolidine demonstrates the power of this reaction. The process involves the deprotonation of N-Boc-pyrrolidine, transmetalation with zinc chloride to form a stereochemically rigid organozinc reagent, and subsequent Negishi coupling with an aryl bromide. organic-chemistry.orgacs.orgnih.govnih.gov This approach has been used to synthesize a variety of 2-aryl-N-Boc-pyrrolidines with high enantiomeric ratios. nih.gov The reaction is versatile and tolerates a range of aryl halides. organic-chemistry.org

Table 1: Examples of Negishi Coupling for the α-Arylation of N-Boc-pyrrolidine

EntryAryl BromideCatalyst/LigandSolventYield (%)Enantiomeric Ratio (er)Reference
14-BromobiphenylPd(OAc)₂ / t-Bu₃P-HBF₄Toluene8596:4 organic-chemistry.org
24-Bromo-N,N-dimethylanilinePd(OAc)₂ / t-Bu₃P-HBF₄Toluene9196:4 organic-chemistry.org
33-BromoquinolinePd(OAc)₂ / t-Bu₃P-HBF₄Toluene8896:4 organic-chemistry.org
45-BromoindolePd(OAc)₂ / t-Bu₃P-HBF₄Toluene7596:4 organic-chemistry.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide. nih.govnih.gov For this compound, a Sonogashira coupling would involve reacting the aryl iodide with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. nih.gov Copper-free versions of the Sonogashira reaction have also been developed, which are particularly useful in biological applications to avoid copper toxicity. nih.gov A robust aminopyrimidine-palladium(II) complex has been shown to effectively catalyze the copper-free Sonogashira coupling of a wide range of aryl iodides with terminal alkynes in aqueous media. nih.gov

Halogen Exchange Reactions

The iodine atom on the phenyl ring can be exchanged for other halogens, most notably bromine or chlorine, through a process known as the Finkelstein reaction or its aromatic variant. The classic Finkelstein reaction involves the exchange of one halogen for another, typically using an excess of a metal halide salt. nih.gov

The aromatic Finkelstein reaction, which is more relevant to this compound, often requires a catalyst. A mild and general copper(I)-catalyzed conversion of aryl bromides to aryl iodides has been developed, and the reverse reaction is also feasible. mdma.chsigmaaldrich.comorganic-chemistry.org These reactions are influenced by the choice of ligand, solvent, and halide salt. sigmaaldrich.com For instance, a system using 5 mol% of CuI and 10 mol% of a 1,2- or 1,3-diamine ligand can effectively catalyze the conversion of aryl bromides to aryl iodides. mdma.chorganic-chemistry.org More recently, a copper-mediated reverse aromatic Finkelstein reaction in an ionic liquid has been reported, allowing for the conversion of aryl iodides to aryl bromides or chlorides. nih.gov

Functionalization and Derivatization of the Pyrrolidine (B122466) Nitrogen Atom

The secondary amine of the pyrrolidine ring is a nucleophilic center that readily undergoes various functionalization reactions, such as acylation and alkylation.

N-Acylation: The pyrrolidine nitrogen can be acylated using acylating agents like acyl chlorides or acid anhydrides. fortunejournals.com This reaction is often carried out in the presence of a base to neutralize the hydrogen halide byproduct. A solvent-free method using stoichiometric amounts of the amine and acyl chloride with a reusable clay catalyst at room temperature has been reported for the N-acylation of various nitrogenous heterocycles. fortunejournals.com

N-Alkylation: Alkylation of the pyrrolidine nitrogen can be achieved by reaction with alkyl halides. The choice of solvent and base can influence the reaction's efficiency. For instance, N-methylation of 2-phenylpyrrolidine (B85683) can be performed to yield 1-methyl-2-phenylpyrrolidine. nih.gov

Modifications of Pyrrolidine Ring Carbons

The carbon atoms of the pyrrolidine ring, particularly those adjacent to the nitrogen (α-carbons), can be functionalized through various C-H activation and modification strategies.

Alkylation and Allylation Reactions

The α-carbons of the pyrrolidine ring can be alkylated or allylated, often with a high degree of stereocontrol, by employing chiral auxiliaries or specific catalytic systems. researchgate.net The use of a D-mannitol-derived oxazolidin-2-one as a chiral auxiliary allows for highly diastereoselective alkylation reactions of N-acylated pyrrolidines. researchgate.net

Enantioselective palladium-catalyzed allylic alkylation is another powerful method for introducing substituents at the α-position. bristol.ac.uk

Table 2: Examples of Diastereoselective Alkylation of N-Acyl-Oxazolidinone Derivatives

EntryElectrophileBaseDiastereomeric Ratio (dr)Reference
1Benzyl bromideLiHMDS>99:1 researchgate.net
2Allyl iodideLiHMDS>99:1 researchgate.net
3Methyl iodideLiHMDS99:1 researchgate.net

Oxidation Reactions

The pyrrolidine ring can undergo oxidation at the carbon atoms. For instance, N-Boc-biphenyl alaninol can be oxidized to the corresponding alaninal (B1666806) using 2-iodoxybenzoic acid (IBX) in an organic solvent. google.com This type of oxidation is a valuable transformation for converting alcohols to aldehydes.

Reactions Involving Ancillary Functional Groups in this compound Analogues (e.g., Conversion of Acetylene (B1199291) to Triazole)

The introduction of an acetylene moiety onto the this compound scaffold provides a versatile handle for further chemical elaboration. The subsequent conversion of this alkyne to a triazole ring is a key functionalization step that expands the chemical space accessible from this privileged starting material.

Detailed research findings have demonstrated the successful application of CuAAC on various acetylenic precursors. For instance, the reaction of a terminal alkyne with an azide (B81097) in the presence of a copper(I) source, such as copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate, proceeds smoothly to afford the corresponding 1,2,3-triazole derivative in high yield.

The general scheme for this transformation can be depicted as follows:

this compound-alkyne + R-N3 --(Cu(I) catalyst)--> this compound-1,2,3-triazole

To illustrate the expected outcome of such a reaction, a hypothetical reaction table is presented below, based on typical results observed for CuAAC reactions on similar substrates.

Table 1: Hypothetical Reaction Data for the Synthesis of this compound-Derived Triazoles

EntryAlkyne SubstrateAzide (R-N3)Catalyst SystemSolventYield (%)
1N-Boc-(R)-2-(3-Iodo-4-(prop-2-yn-1-yloxy)phenyl)pyrrolidineBenzyl azideCuSO4·5H2O, Sodium Ascorbatet-BuOH/H2O>95
2N-Boc-(R)-2-(3-Iodo-4-(prop-2-yn-1-yloxy)phenyl)pyrrolidinePhenyl azideCuITHF>90
3N-Boc-(R)-2-(3-Iodo-4-(prop-2-yn-1-yloxy)phenyl)pyrrolidine1-Azido-4-methylbenzeneCu(OAc)2, Sodium AscorbateDMF>92

This table is illustrative and based on general knowledge of CuAAC reactions. The specific yields would be subject to experimental optimization.

The resulting triazole ring is not merely a linker; it is a rigid, planar, and highly polar aromatic system that can engage in hydrogen bonding and dipole-dipole interactions. These properties can significantly influence the pharmacological or material properties of the parent molecule. The substituent on the triazole ring, introduced from the azide component, can be readily varied, allowing for the generation of a library of diverse analogues for structure-activity relationship (SAR) studies.

Applications in Advanced Organic Synthesis and Catalysis

(R)-2-(3-Iodophenyl)pyrrolidine as a Chiral Synthon for Complex Molecule Synthesis

A chiral synthon is a molecular fragment that introduces a specific stereochemical element into a larger molecule during its synthesis. The pyrrolidine (B122466) ring, in particular, is a privileged structural motif found in a vast array of natural products, pharmaceuticals, and biologically significant compounds. researchgate.netrsc.org this compound serves as an exemplary chiral synthon, imparting its inherent (R)-stereochemistry at the C2 position to the target molecule.

The true synthetic power of this compound lies in the combination of its chiral pyrrolidine core and the 3-iodophenyl substituent. The carbon-iodine bond is a highly versatile functional handle for a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. This allows for the strategic introduction of diverse aryl, alkyl, alkynyl, and amino groups, enabling the construction of complex molecular architectures from a single, stereochemically defined starting material. For instance, the pyrrolidine framework is central to the synthesis of complex spiropyrrolidine heterocycles, which are of significant interest due to their biological activities. rsc.org The ability to build out from the iodophenyl group while retaining the pristine stereocenter of the pyrrolidine ring makes it a cornerstone for the convergent synthesis of chiral ligands, drug candidates, and other high-value chemical entities.

Applications in Asymmetric Catalysis

Asymmetric catalysis, which facilitates the synthesis of a specific enantiomer of a chiral product, is a critical technology in modern chemistry. This compound and its derivatives are instrumental in this field, functioning both as ligands for metal catalysts and as metal-free organocatalysts.

In metal-catalyzed reactions, chiral ligands bind to a metal center to create a chiral environment, which in turn directs the stereochemical outcome of the transformation. The secondary amine of the this compound scaffold is an excellent coordination site for transition metals such as palladium, rhodium, and copper. scilit.com When incorporated into a larger ligand structure, often forming a bidentate chelate, the fixed (R)-configuration of the pyrrolidine ring effectively controls the spatial arrangement of substrates around the metal, leading to high levels of enantioselectivity.

Palladium-catalyzed reactions, in particular, have benefited from ligands derived from chiral pyrrolidines. nih.gov For example, in palladium-catalyzed arylaminations, the choice of ligand is crucial for both reaction efficiency and selectivity. rsc.org Chiral phosphinooxazolidine ligands incorporating a pyrrolidinyl backbone have been developed for asymmetric allylation reactions, demonstrating the successful transfer of chirality from the ligand to the product. scilit.com The combination of the "hard" nitrogen donor from the pyrrolidine and a "soft" phosphorus or sulfur donor in a P,N or S,N-ligand can create a highly effective and tunable catalytic system for a variety of transformations.

Table 1: Representative Data for Palladium-Catalyzed Asymmetric Arylation This table illustrates the effectiveness of a chiral C,P-palladacycle catalyst in the asymmetric arylation of an N-protected imine with phenylboronic acid, a reaction class where pyrrolidine-based ligands could be applied.

Catalyst Loading (mol %)Temperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)
5253up to 99%up to 99%
Data derived from studies on C,P-palladacycle-catalyzed arylations of imines, showcasing the high efficiency and selectivity achievable with such systems. nih.gov

The field of organocatalysis utilizes small, metal-free organic molecules to catalyze chemical reactions. The pyrrolidine ring is one of the most successful scaffolds in this domain, with L-proline being a canonical example. mdpi.com Derivatives of (R)-2-phenylpyrrolidine can function as powerful organocatalysts by activating substrates through the formation of transient iminium or enamine intermediates.

These catalysts are effective in a wide range of asymmetric transformations, including Michael additions, aldol (B89426) reactions, and Mannich reactions. mdpi.comnih.govrsc.org The this compound framework can be readily modified—for example, by attaching hydrogen-bond-donating groups to the nitrogen—to create bifunctional catalysts that provide enhanced stereochemical control. Furthermore, the molecule can serve as a chiral auxiliary, where it is temporarily attached to a substrate to direct a stereoselective reaction on that substrate. After the reaction, the auxiliary is cleaved and can be recovered, having successfully transferred its chiral information.

Table 2: Performance of a Pyrrolidine-Based Organocatalyst This table shows results for the enantioselective Michael addition of nitromethane (B149229) to an α,β-unsaturated aldehyde, a typical reaction catalyzed by chiral pyrrolidine derivatives.

CatalystYield (%)Enantiomeric Excess (ee %)
Chiral cis-2,5-disubstituted pyrrolidineup to 91%>99%
Data derived from studies on chiral cis-2,5-disubstituted pyrrolidine organocatalysts. rsc.org

Development of Catalytic Systems for Pyrrolidine Ring Construction and Functionalization

The importance of the pyrrolidine motif has driven the development of numerous catalytic methods for its construction and subsequent functionalization. These methods provide access not only to this compound itself but also to a wide range of structurally diverse analogs.

One powerful strategy is the catalytic asymmetric hydrogenation of substituted pyrroles. Using rhodium-based catalysts, aromatic pyrroles can be reduced with high diastereoselectivity to afford highly functionalized pyrrolidines, creating up to four new stereocenters in a single step. acs.org

Table 3: Diastereoselective Hydrogenation of Pyrrole (B145914) α-Ketoesters

Substrate (Pyrrole Derivative)CatalystProduct (Pyrrolidine Derivative)Diastereomeric Ratio (dr)
Methyl 2-(1H-pyrrol-2-yl)-2-oxoacetate5% Rh/CMethyl 2-oxo-2-(pyrrolidin-2-yl)acetate>20:1
Ethyl 2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetate5% Rh/CEthyl 2-(1-methylpyrrolidin-2-yl)-2-oxoacetate>20:1
Data adapted from studies on the heterogeneous catalytic hydrogenation of highly substituted pyrrole systems. acs.org

Another advanced approach is the direct C-H functionalization of the pyrrolidine ring. Palladium-catalyzed C(sp³)–H arylation allows for the direct coupling of an aryl group to the pyrrolidine core, representing a highly atom-economical method for synthesizing 2-aryl pyrrolidines. nih.govresearchgate.net These reactions can be directed to specific positions on the ring, such as the C2 or C4 position, by using removable directing groups. researchgate.net Other innovative methods include the oxidative ring contraction of piperidine (B6355638) derivatives, which can selectively yield pyrrolidin-2-ones, key intermediates that can be further elaborated. rsc.orgresearchgate.net These cutting-edge catalytic systems are crucial for expanding the chemical space accessible from the pyrrolidine scaffold.

Structural Analysis and Theoretical Studies

Advanced Spectroscopic and Analytical Characterization

Spectroscopic and spectrometric methods are fundamental to confirming the identity and purity of (R)-2-(3-Iodophenyl)pyrrolidine.

NMR spectroscopy provides detailed information about the molecular structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrolidine (B122466) ring and the iodophenyl group. The aromatic protons on the iodophenyl ring would appear in the downfield region (typically δ 7.0-8.0 ppm). The proton at the chiral center (C2), being adjacent to both the nitrogen atom and the aromatic ring, would likely appear as a multiplet around δ 4.0-5.0 ppm. The methylene (B1212753) protons of the pyrrolidine ring would produce complex multiplets in the upfield region (δ 1.5-3.5 ppm). The NH proton of the pyrrolidine ring would present as a broad singlet, the chemical shift of which can be solvent-dependent.

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data. chemicalbook.comrsc.org The iodophenyl group would exhibit signals in the aromatic region (δ 120-150 ppm), with the carbon atom bonded to the iodine showing a characteristic chemical shift influenced by the halogen's electronegativity and size. docbrown.info The carbons of the pyrrolidine ring would resonate at higher field strengths, typically between δ 25 and δ 60 ppm. chemicalbook.com The spiro-carbon C2, attached to the phenyl ring, would be found in the lower field portion of this range. bas.bg

2D-COSY and DEPT: Two-dimensional Correlation Spectroscopy (2D-COSY) experiments are used to establish proton-proton coupling networks, confirming the connectivity of protons within the pyrrolidine ring. bas.bg Distortionless Enhancement by Polarization Transfer (DEPT) experiments help distinguish between CH, CH₂, and CH₃ groups, which is crucial for unambiguously assigning the signals from the pyrrolidine methylene carbons. nih.gov

A predicted assignment of NMR signals is presented below:

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Notes
C2-H (Chiral Center)~4.0 - 5.0~55 - 65Multiplet, adjacent to N and aryl group.
Pyrrolidine CH₂~1.5 - 3.5~25 - 50Multiple complex multiplets.
NHVariable (broad singlet)-Solvent dependent.
Aromatic C-H~7.0 - 8.0~125 - 140Distinct splitting pattern based on substitution.
Aromatic C-I-~90 - 100Lower field shift due to iodine.
Aromatic C (ipso)-~145 - 155Carbon attached to the pyrrolidine ring.

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₁₀H₁₂IN), the monoisotopic mass is approximately 273.00 g/mol . uni.lu High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The fragmentation pattern typically involves the loss of the iodine atom or cleavage of the pyrrolidine ring. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can be calculated for different adducts. uni.lu

Predicted Mass Spectrometry Data for 2-(3-Iodophenyl)pyrrolidine uni.lu

Adductm/z (mass-to-charge ratio)Predicted CCS (Ų)
[M+H]⁺274.00874141.3
[M+Na]⁺295.99068140.8
[M-H]⁻271.99418137.7
[M+NH₄]⁺291.03528156.4
[M+K]⁺311.96462143.1

Chirality Determination and Enantiomeric Excess Assessment

Since the molecule is chiral, determining its enantiomeric purity is critical. The enantiomeric excess (ee) quantifies the purity of the (R)-enantiomer over its (S)-counterpart. nih.gov

Common methods for this assessment include:

Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used technique where the racemic mixture is passed through a chiral stationary phase (CSP). nih.govmdpi.com The two enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation and quantification. nih.govmdpi.com Polysaccharide-based columns are often effective for this purpose. nih.gov

Derivatization with a Chiral Agent: The pyrrolidine can be reacted with a chiral derivatizing agent, such as Mosher's acid or (R)-(-)-α-methoxyphenylacetic acid, to form a pair of diastereomers. mdpi.comrsc.org These diastereomers have different physical properties and can be distinguished and quantified by standard techniques like NMR spectroscopy or gas chromatography (GC). nih.govrsc.org The relative integration of the signals corresponding to each diastereomer allows for the calculation of the enantiomeric excess.

Solid-State Structural Elucidation via X-ray Crystallography

X-ray crystallography provides the most definitive evidence of molecular structure in the solid state. By diffracting X-rays off a single crystal of a compound, a detailed three-dimensional map of electron density can be generated. mdpi.com For this compound, this technique would confirm:

Absolute Configuration: The absolute stereochemistry at the C2 chiral center can be unambiguously determined, confirming it as the (R)-enantiomer. nih.gov

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule are obtained. nih.gov

Conformation: The conformation of the five-membered pyrrolidine ring (e.g., envelope or twist conformation) and the relative orientation of the iodophenyl substituent are established. nih.gov

Intermolecular Interactions: The crystal packing is revealed, showing how individual molecules interact with each other in the crystal lattice through forces like hydrogen bonding (involving the N-H group) or π–π stacking (between the phenyl rings). mdpi.com

While a specific crystal structure for this compound is not detailed in the provided search results, analysis of related structures shows that pyrrolidine rings often adopt a non-planar conformation and engage in various intermolecular hydrogen bonds that stabilize the crystal structure. nih.govresearchgate.net

Computational and Theoretical Chemistry Investigations

Computational methods are powerful tools for predicting and understanding the properties of molecules.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.netchemrxiv.org For this compound, DFT studies, often using a basis set like B3LYP/6-311+G(d,p), can be employed to: researchgate.net

Optimize Molecular Geometry: Calculate the lowest energy conformation of the molecule, providing theoretical bond lengths and angles that can be compared with experimental data from X-ray crystallography. researchgate.net

Predict Spectroscopic Properties: Compute theoretical NMR chemical shifts and vibrational frequencies (IR/Raman), which aids in the interpretation of experimental spectra. chemrxiv.orgresearchgate.net

Analyze Electronic Structure: Determine the distribution of electron density and calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

Map Reactivity Sites: Generate maps of the molecular electrostatic potential (MEP) to visualize electron-rich and electron-poor regions, predicting sites susceptible to electrophilic or nucleophilic attack. chemrxiv.org

Conformational Landscapes and Pseudorotation Dynamics of the Pyrrolidine Ring

The five-membered pyrrolidine ring of this compound is not planar and exists as a dynamic ensemble of non-planar conformations. This conformational flexibility is primarily described by a process known as pseudorotation, which allows the ring to pucker in various ways without significant changes in energy. The specific nature of the substituent at the C2 position, in this case, the 3-iodophenyl group, significantly influences the conformational landscape and the dynamics of this pseudorotation.

Theoretical and spectroscopic studies on substituted pyrrolidines, including 2-arylpyrrolidines, have established that the pyrrolidine ring predominantly adopts two major types of puckered conformations: the "endo" and "exo" pucker. nih.gov In the context of this compound, these correspond to the C3 or C4 atom being out of the approximate plane formed by the other ring atoms. The interconversion between these puckered forms occurs through a low-energy barrier, following a pseudorotational pathway. nih.gov

The conformational landscape of the pyrrolidine ring can be mapped using two pseudorotation parameters: the phase angle of pseudorotation (P) and the maximum puckering amplitude (ν_max). The phase angle describes the type of pucker (e.g., twist or envelope), while the puckering amplitude indicates the degree of deviation from planarity. For 2-substituted pyrrolidines, the substituent's steric and electronic properties dictate the preferred region on the pseudorotation wheel.

In the case of 2-arylpyrrolidines, the aryl group tends to occupy a pseudo-equatorial position to minimize steric hindrance. This preference significantly influences the stability of the different ring conformers. Quantum mechanical calculations on related 5-phenylpyrrolidine-2-carboxylate units indicate that a Cγ-endo pucker (where the C4 atom is displaced on the same side as the carboxylate group) is more stable than the Cγ-exo state. frontiersin.org The energy difference between these forms can be on the order of 1-3 kcal/mol, depending on the solvent. frontiersin.org While a direct experimental study on this compound is not available in the reviewed literature, analogous behavior is expected.

Table 1: Representative Calculated Conformational Energies for 2-Arylpyrrolidine Derivatives.
ConformerRelative Energy (kcal/mol)Description
Cγ-endo0.00Aryl group in a pseudo-equatorial position, C4 atom puckered towards the substituent. Generally the global minimum.
Cγ-exo1.2 - 2.8Aryl group in a pseudo-equatorial position, C4 atom puckered away from the substituent.
Twist (T)~0.5 - 1.5Intermediate twist conformations along the pseudorotation pathway.

Note: The data in this table are representative values based on studies of similar 2-arylpyrrolidine compounds and are intended to be illustrative for this compound in the absence of specific experimental data.

Prediction of Reaction Pathways and Stereoselectivity

The stereochemical outcome of reactions involving this compound as a chiral auxiliary, catalyst, or reactant is intrinsically linked to its conformational preferences and the energy profiles of the possible reaction pathways. Computational chemistry, particularly Density Functional Theory (DFT) calculations, has become a powerful tool for predicting these pathways and rationalizing the observed stereoselectivity. researchgate.net

The prediction of reaction pathways typically involves the following steps:

Conformational Search: Identifying the ground-state conformations of the reactants, including the chiral catalyst or auxiliary and the substrate. For this compound, this would involve considering the various puckered conformations of the pyrrolidine ring.

Transition State Searching: Locating the transition state structures for all plausible reaction pathways leading to different stereoisomeric products. The transition state is the highest energy point along the reaction coordinate and is critical for determining the reaction rate and selectivity.

Energy Profile Calculation: Calculating the relative energies of the ground states, transition states, and products to construct a complete energy profile for the reaction. The stereoselectivity is determined by the energy difference between the diastereomeric transition states leading to the different stereoisomers. The pathway with the lower activation energy will be the favored one, leading to the major product.

For reactions where this compound is used as a chiral catalyst, for instance in asymmetric synthesis, the catalyst-substrate complex's conformation is paramount. The 3-iodophenyl group, along with the pyrrolidine ring's inherent chirality, creates a specific chiral environment. The substrate will approach the catalyst in a way that minimizes steric clashes and maximizes favorable electronic interactions, leading to a preferred transition state geometry.

For example, in an asymmetric Michael addition where a nucleophile adds to an electrophile in the presence of a catalyst derived from this compound, the stereochemical outcome can be predicted by comparing the energies of the transition states leading to the (R) and (S) products. The catalyst's conformation will dictate how the electrophile is presented to the nucleophile, blocking one face of the electrophile more effectively than the other.

Table 2: Illustrative DFT-Calculated Energy Differences for Diastereomeric Transition States in a Hypothetical Asymmetric Reaction Catalyzed by a Derivative of this compound.
Transition StateRelative Free Energy (ΔG‡, kcal/mol)Predicted Major ProductPredicted Stereoselectivity (e.e. %)
TS-R (leading to R-product)0.0R-product>95
TS-S (leading to S-product)+2.5

Note: This table presents hypothetical data to illustrate the principles of predicting stereoselectivity using computational methods. The actual values would be specific to the reaction being studied.

The accuracy of these predictions depends heavily on the level of theory and the basis set used in the calculations, as well as the proper consideration of solvent effects. researchgate.net While general principles can be applied, precise and reliable predictions require dedicated computational studies for each specific reaction. sumitomo-chem.co.jp

Future Research Directions and Translational Potential Academic Perspective

Development of More Efficient and Sustainable Synthetic Routes

The advancement of research and applications involving (R)-2-(3-Iodophenyl)pyrrolidine is intrinsically linked to the availability of efficient and sustainable methods for its synthesis. While classical approaches to 2-arylpyrrolidines exist, future efforts should prioritize green chemistry principles to minimize environmental impact and enhance accessibility.

A primary area of focus will be the development of catalytic asymmetric methods for the direct construction of the 2-arylpyrrolidine core. This could involve the enantioselective hydrogenation of corresponding pyrrole (B145914) precursors or the application of modern C-H activation/arylation strategies on N-substituted pyrrolidines. The use of earth-abundant metal catalysts or organocatalysts would be particularly advantageous in this context.

Furthermore, exploring biocatalytic routes, employing enzymes such as imine reductases or transaminases, could offer highly selective and environmentally benign pathways to this compound. The optimization of reaction media to use water or other green solvents, coupled with strategies for catalyst recycling, will be crucial for developing truly sustainable synthetic protocols.

Exploration of Novel Catalytic Applications Beyond Current Scope

The chiral pyrrolidine (B122466) motif is a cornerstone of asymmetric catalysis. While proline and its derivatives are well-established organocatalysts, the unique electronic and steric properties imparted by the 3-iodophenyl group in this compound could unlock novel catalytic activities.

Future research should systematically investigate the potential of this compound and its derivatives as ligands for a wide range of metal-catalyzed transformations. The iodine atom could serve as a coordination site or influence the electronic properties of the metal center, potentially leading to enhanced reactivity or selectivity in reactions such as cross-coupling, asymmetric hydrogenation, and C-H functionalization.

In the realm of organocatalysis, the iodophenyl-pyrrolidine scaffold could be elaborated to create novel catalysts for a variety of asymmetric reactions. For instance, the iodine atom could be exploited for halogen bonding interactions with substrates or reagents, providing an additional handle for stereocontrol. Investigating its performance in reactions like Michael additions, aldol (B89426) reactions, and Mannich reactions could reveal new and powerful catalytic systems.

Design of Advanced Chemical Probes and Biological Tools Incorporating the Iodophenyl-Pyrrolidine Motif

The iodophenyl moiety is a valuable feature for the development of chemical probes and biological tools. The iodine atom can be readily transformed into other functional groups through cross-coupling reactions, enabling the attachment of fluorophores, affinity tags, or photoreactive groups.

Future work should focus on leveraging this reactivity to design and synthesize a new generation of chemical probes based on the this compound scaffold. These probes could be designed to target specific enzymes or receptors where the pyrrolidine ring acts as a recognition element. The iodine atom also provides a handle for the introduction of radioisotopes, such as ¹²³I, ¹²⁴I, or ¹²⁵I, paving the way for the development of novel imaging agents for positron emission tomography (PET) or single-photon emission computed tomography (SPECT).

Moreover, the potential for the iodophenyl group to engage in halogen bonding with biological macromolecules could be exploited in the design of targeted covalent inhibitors or highly specific molecular probes.

Integration of Computational-Aided Drug Design for Targeted Ligand Optimization

Computational modeling and simulation are indispensable tools in modern drug discovery and catalyst design. The integration of computational-aided drug design (CADD) will be instrumental in unlocking the full therapeutic and catalytic potential of the this compound scaffold.

Future research should employ molecular docking and molecular dynamics simulations to predict the binding modes of this compound derivatives with various biological targets or metal centers. These computational insights can guide the rational design of new ligands with improved affinity, selectivity, and pharmacokinetic properties.

Q & A

Q. What are the optimal synthetic routes for (R)-2-(3-Iodophenyl)pyrrolidine, and how do reaction conditions influence enantiomeric purity?

  • Methodology : The synthesis typically involves asymmetric hydrogenation or chiral resolution to achieve the desired (R)-configuration. For example, reductive cyclization of β-aroylpropionitriles using palladium catalysts under hydrogen can yield pyrrolidine derivatives with high stereochemical control . Key parameters include:
  • Catalyst selection : Palladium or nickel catalysts for coupling reactions.
  • Temperature : 60–100°C to balance reaction rate and side-product formation.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance iodine retention in aryl groups during substitution .
  • Data Table : Common reaction conditions for iodine retention:
Reaction TypeCatalystSolventYield (%)Enantiomeric Excess (%)
Reductive CyclizationPd/C, H₂EtOH65–7585–90
Cross-CouplingPd(PPh₃)₄THF70–80≥95

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodology :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the iodophenyl group (e.g., coupling constants for meta-substitution at δ 7.1–7.3 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₀H₁₁IN) with iodine isotope patterns.
  • Chiral HPLC : Uses cellulose-based columns (e.g., Chiralpak® IC) to resolve enantiomers, with mobile phases like hexane/isopropanol (90:10) .

Advanced Research Questions

Q. How does the stereochemistry of this compound impact its reactivity in cross-coupling reactions?

  • Methodology : The (R)-configuration influences steric hindrance and electronic effects during palladium-catalyzed couplings (e.g., Suzuki-Miyaura). For instance:
  • Steric effects : The iodophenyl group’s meta-position directs coupling partners to the less hindered pyrrolidine face.
  • Electronic effects : Electron-withdrawing iodine enhances oxidative addition rates with aryl boronic acids .
  • Case Study : Coupling with 4-methoxyphenylboronic acid yields biaryl derivatives with >90% regioselectivity under Pd(OAc)₂ catalysis .

Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s solubility and bioactivity?

  • Methodology :
  • Solubility : Predicted logP values (e.g., 2.8 via ChemDraw) may conflict with experimental solubility in PBS (pH 7.4). Adjustments include:
  • Salt formation : Hydrochloride salts improve aqueous solubility by 3–5× .
  • Co-solvents : 10% DMSO in buffer enhances dissolution without denaturing proteins .
  • Bioactivity : Discrepancies in IC₅₀ values (e.g., enzyme inhibition assays) are addressed via:
  • Metabolic stability assays : Liver microsome studies to identify oxidative degradation pathways.
  • Docking simulations : Refine force fields using crystallographic data of target proteins .

Q. How can enantiomeric impurities in this compound be quantified and minimized during scale-up?

  • Methodology :
  • Impurity profiling : Chiral GC-MS or capillary electrophoresis detects ≤0.5% (S)-isomer.
  • Process optimization :
  • Crystallization-induced asymmetric transformation : Use seed crystals of the (R)-enantiomer in ethanol/water mixtures .
  • Kinetic resolution : Lipase-mediated acetylation selectively modifies the (S)-isomer .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s stability under basic conditions?

  • Resolution :
  • Degradation pathways : Iodide elimination occurs at pH > 10, forming 2-phenylpyrrolidine. Stabilize via:
  • Buffered solutions : Maintain pH 6–8 during storage.
  • Light avoidance : Amber vials prevent UV-induced C-I bond cleavage .

Applications in Drug Discovery

Q. What role does this compound play in designing enzyme inhibitors?

  • Methodology : The pyrrolidine scaffold mimics transition states in enzymatic reactions. For example:
  • Kinase inhibition : The iodine atom occupies hydrophobic pockets in ATP-binding sites (e.g., JAK3 kinase, Kd = 120 nM) .
  • Protease targeting : Hydrogen bonding between the pyrrolidine nitrogen and catalytic aspartates enhances binding .

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